molecular formula C13H18ClN3O B1391476 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride CAS No. 1190012-49-7

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride

Cat. No.: B1391476
CAS No.: 1190012-49-7
M. Wt: 267.75 g/mol
InChI Key: PXTRZPOVHITVDC-UHFFFAOYSA-N
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Description

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indazole core, followed by the introduction of the piperidin-4-yloxy group at the 5-position and the methyl group at the 1-position. The final step involves the conversion of the free base to its hydrochloride salt.

    Formation of Indazole Core: The indazole core can be synthesized through various methods, including cyclization reactions of hydrazones with aldehydes or ketones.

    Introduction of Piperidin-4-yloxy Group: The piperidin-4-yloxy group can be introduced through nucleophilic substitution reactions using piperidine derivatives.

    Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide.

    Conversion to Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yloxy group.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the piperidin-4-yloxy group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of the indazole core with the piperidin-4-yloxy group, which imparts distinct biological activities.

Properties

IUPAC Name

1-methyl-5-piperidin-4-yloxyindazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-16-13-3-2-12(8-10(13)9-15-16)17-11-4-6-14-7-5-11;/h2-3,8-9,11,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTRZPOVHITVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3CCNCC3)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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